3-But-3-enylazetidine-3-carboxylic acid;hydrochloride
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Overview
Description
3-But-3-enylazetidine-3-carboxylic acid;hydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds such as aziridines
Preparation Methods
The synthesis of 3-But-3-enylazetidine-3-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the But-3-enyl Group: The but-3-enyl group can be introduced via alkylation reactions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carbonylation reagents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
Scientific Research Applications
3-But-3-enylazetidine-3-carboxylic acid;hydrochloride has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Due to its unique structure, it is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Polymer Chemistry: The compound can be used in the synthesis of polymers with specific properties, such as increased rigidity or unique electronic properties.
Mechanism of Action
The mechanism of action of 3-But-3-enylazetidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and the presence of functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation, depending on the specific target and context .
Comparison with Similar Compounds
3-But-3-enylazetidine-3-carboxylic acid;hydrochloride can be compared with other azetidine derivatives:
Properties
IUPAC Name |
3-but-3-enylazetidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-3-4-8(7(10)11)5-9-6-8;/h2,9H,1,3-6H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIIYNVTPVHQSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1(CNC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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